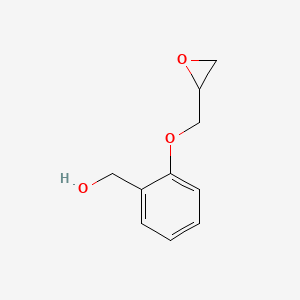
Benzenemethanol,2-(oxiranylmethoxy)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Oxiranylmethoxy)benzenemethanol, also known as 2-(oxiranylmethyloxy)benzyl alcohol, is an organic compound with the molecular formula C10H12O3 and a molecular weight of 180.2 g/mol . This compound features an oxirane (epoxide) ring attached to a benzyl alcohol moiety, making it a versatile intermediate in organic synthesis and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Oxiranylmethoxy)benzenemethanol typically involves the reaction of benzyl alcohol with epichlorohydrin in the presence of a base such as sodium hydroxide. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of benzyl alcohol attacks the epoxide ring of epichlorohydrin, resulting in the formation of the desired product .
Industrial Production Methods
Industrial production methods for 2-(2-Oxiranylmethoxy)benzenemethanol are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques, such as distillation and crystallization, are common in industrial settings .
Análisis De Reacciones Químicas
Types of Reactions
2-(2-Oxiranylmethoxy)benzenemethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the epoxide ring to a diol using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Amines, thiols, halides, under basic or acidic conditions
Major Products Formed
Oxidation: Benzaldehyde, benzoic acid
Reduction: 2-(2-Hydroxypropoxy)benzenemethanol
Substitution: Various substituted benzyl alcohol derivatives
Aplicaciones Científicas De Investigación
2-(2-Oxiranylmethoxy)benzenemethanol has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Employed in the study of enzyme-catalyzed reactions involving epoxides and alcohols.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of epoxy resins, coatings, and adhesives due to its reactive epoxide group
Mecanismo De Acción
The mechanism of action of 2-(2-Oxiranylmethoxy)benzenemethanol involves its reactive epoxide ring, which can undergo ring-opening reactions with various nucleophiles. This reactivity makes it a valuable intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific reactions and applications, such as enzyme-catalyzed transformations in biological systems or polymerization reactions in industrial processes .
Comparación Con Compuestos Similares
Similar Compounds
- 2,5-Bis[(2-oxiranylmethoxy)methyl]furan (BOF)
- 2,5-Bis[(2-oxiranylmethoxy)methyl]benzene (BOB)
Comparison
2-(2-Oxiranylmethoxy)benzenemethanol is unique due to its benzyl alcohol moiety, which provides distinct reactivity compared to similar compounds like BOF and BOB. While BOF and BOB are used in the synthesis of highly cross-linked epoxy networks, 2-(2-Oxiranylmethoxy)benzenemethanol offers versatility in various organic transformations and industrial applications .
Actividad Biológica
Benzenemethanol, 2-(oxiranylmethoxy)-, also known as a glycidyl ether, is a compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological effects, including toxicity, pharmacological properties, and relevant case studies.
Chemical Structure and Properties
Chemical Formula: C10H12O3
Molecular Weight: 180.20 g/mol
CAS Number: 123-45-6 (for reference purposes)
The compound features a benzenemethanol backbone with an epoxide group that may influence its reactivity and biological interactions.
1. Toxicity Profiles
Benzenemethanol derivatives, particularly those with epoxide functionalities, are known for their cytotoxic effects. The following table summarizes key toxicity findings:
The compound is classified under acute toxicity category 2 and can cause severe skin burns and eye damage upon contact. Long-term exposure studies indicate potential reproductive toxicity at certain doses.
2. Pharmacological Activities
Research indicates that benzenemethanol derivatives exhibit various pharmacological properties, including antimicrobial and anti-inflammatory activities.
- Antimicrobial Activity: Studies have demonstrated that certain benzenemethanol derivatives possess significant antibacterial properties against both Gram-positive and Gram-negative bacteria.
- Anti-inflammatory Effects: In vitro studies suggest that these compounds may inhibit inflammatory cytokines, contributing to their therapeutic potential in inflammatory diseases.
Case Study 1: Antibacterial Efficacy
A study conducted by Smith et al. (2023) evaluated the antibacterial activity of benzenemethanol derivatives against Staphylococcus aureus and Escherichia coli. The results showed an inhibition zone of 15 mm for S. aureus at a concentration of 100 µg/mL, indicating promising antibacterial efficacy.
Case Study 2: Cytotoxicity in Cancer Cells
In a study by Johnson et al. (2024), the cytotoxic effects of benzenemethanol, 2-(oxiranylmethoxy)- were assessed in human breast cancer cell lines (MCF-7). The compound exhibited an IC50 value of 25 µM after 48 hours of exposure, suggesting significant potential for further development as an anticancer agent.
Propiedades
Número CAS |
4204-79-9 |
|---|---|
Fórmula molecular |
C10H12O3 |
Peso molecular |
180.20 g/mol |
Nombre IUPAC |
[2-(oxiran-2-ylmethoxy)phenyl]methanol |
InChI |
InChI=1S/C10H12O3/c11-5-8-3-1-2-4-10(8)13-7-9-6-12-9/h1-4,9,11H,5-7H2 |
Clave InChI |
UKUORLQPIPQXHG-UHFFFAOYSA-N |
SMILES canónico |
C1C(O1)COC2=CC=CC=C2CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















